N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound that features both chromen and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multicomponent reactions. One common method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the desired product in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic solvents and reagents suggest that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The chromen moiety may also contribute to the compound’s overall biological activity by interacting with different enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
2-(5-HYDROXY-2,2-DIMETHYL-4-OXO-3,4-DIHYDRO-2H-CHROMEN-7-YL)OXYACETIC ACID: Shares the chromen moiety but lacks the indole group.
INDOLE-3-ACETIC ACID: Contains the indole moiety but lacks the chromen group.
Properties
Molecular Formula |
C24H22N2O6 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C24H22N2O6/c1-12-7-19(27)22-13(2)16(24(31)32-20(22)8-12)10-21(28)26-18(23(29)30)9-14-11-25-17-6-4-3-5-15(14)17/h3-8,11,18,25,27H,9-10H2,1-2H3,(H,26,28)(H,29,30)/t18-/m0/s1 |
InChI Key |
ARJHYIXJSHLFBK-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)C)O |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.